Cas no 1691032-13-9 (2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid)

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid is an Fmoc-protected amino acid derivative featuring a pyrimidin-4-yl side chain. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) as a building block for introducing pyrimidine-functionalized residues into peptide sequences. The Fmoc group ensures orthogonal protection of the α-amino group, allowing selective deprotection under mild basic conditions while preserving acid-labile side chains. Its structural features enable the incorporation of heterocyclic motifs, which are valuable in designing bioactive peptides or peptidomimetics. The product is characterized by high purity and stability, making it suitable for research applications in medicinal chemistry and peptide engineering. Proper handling under anhydrous conditions is recommended to maintain reactivity.
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid structure
1691032-13-9 structure
Product name:2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid
CAS No:1691032-13-9
MF:C22H19N3O4
Molecular Weight:389.403965234756
CID:4611139

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid
    • Z2527705970
    • 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrimidin-4-ylpropanoic acid
    • インチ: 1S/C22H19N3O4/c26-21(27)20(11-14-9-10-23-13-24-14)25-22(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,25,28)(H,26,27)
    • InChIKey: XIIRNDKJGHFBNS-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)O)CC1C=CN=CN=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 29
  • 回転可能化学結合数: 7
  • 複雑さ: 564
  • XLogP3: 3
  • トポロジー分子極性表面積: 101

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-624098-0.25g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid
1691032-13-9 95%
0.25g
$735.0 2023-07-10
Enamine
EN300-624098-5.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid
1691032-13-9 95%
5.0g
$4309.0 2023-07-10
Enamine
EN300-624098-2.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid
1691032-13-9 95%
2.5g
$2912.0 2023-07-10
1PlusChem
1P01BJVS-10g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid
1691032-13-9 95%
10g
$7960.00 2023-12-20
Aaron
AR01BK44-100mg
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid
1691032-13-9 95%
100mg
$734.00 2025-02-09
A2B Chem LLC
AW17800-2.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid
1691032-13-9 95%
2.5g
$3626.00 2024-04-20
Aaron
AR01BK44-2.5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid
1691032-13-9 95%
2.5g
$4029.00 2023-12-15
Aaron
AR01BK44-5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid
1691032-13-9 95%
5g
$5950.00 2023-12-15
Enamine
EN300-624098-0.1g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid
1691032-13-9 95%
0.1g
$515.0 2023-07-10
Enamine
EN300-624098-10.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid
1691032-13-9 95%
10.0g
$6390.0 2023-07-10

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid 関連文献

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acidに関する追加情報

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid: A Comprehensive Overview

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid is a highly specialized organic compound with the CAS registry number 1691032-13-9. This compound belongs to the class of amino acids, specifically featuring a propanoic acid backbone with two distinct substituents: a fluorenylmethoxycarbonyl (Fmoc) group and a pyrimidinyl group. The Fmoc group is a well-known protecting group in peptide synthesis, while the pyrimidinyl moiety adds unique electronic and structural properties to the molecule.

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid typically involves multi-step organic reactions, including nucleophilic substitutions, amide bond formations, and protecting group strategies. The Fmoc group is introduced via a coupling reaction, ensuring the stability and functionality of the amino group during subsequent steps. The pyrimidinyl ring is incorporated through either direct substitution or via intermediates that facilitate its attachment to the propanoic acid backbone.

Recent studies have highlighted the potential of this compound in various fields, particularly in drug discovery and materials science. Its unique structure makes it an excellent candidate for exploring biological activities, such as enzyme inhibition or receptor binding. For instance, researchers have investigated its role as a precursor in peptide-based drug design, where the Fmoc group serves as a removable protecting group during solid-phase synthesis.

In addition to its synthetic applications, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid has shown promise in materials science due to its rigid and planar structure. The pyrimidinyl group contributes to aromaticity and potential π–π interactions, making it suitable for applications in organic electronics or as a building block for advanced materials.

From an analytical standpoint, this compound can be characterized using a variety of techniques, including high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR). These methods provide insights into its molecular weight, functional groups, and structural integrity. Recent advancements in analytical techniques have further enhanced our ability to study such compounds at the molecular level.

In conclusion, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid is a versatile compound with significant potential across multiple disciplines. Its unique structure, combined with cutting-edge research findings, positions it as an important molecule in contemporary chemical research.

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